3-(Aminomethyl)-5-bromophenol

Medicinal Chemistry Lead Optimization Physicochemical Profiling

3-(Aminomethyl)-5-bromophenol (C₇H₈BrNO, MW 202.05 g/mol) is a bifunctional aromatic scaffold bearing a primary aminomethyl group (-CH₂NH₂) at the 3-position and a bromine atom at the 5-position of a phenolic ring. This precise 3,5-disubstitution pattern places a hydrogen-bond-donating/coordinating aminomethyl arm meta to the phenolic -OH and ortho to the large, polarizable bromine, creating a well-defined pharmacophoric triangle unavailable in regioisomeric forms.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
Cat. No. B12312933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-5-bromophenol
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)Br)CN
InChIInChI=1S/C7H8BrNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H,4,9H2
InChIKeyDRSBDNOKJUXMAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)-5-bromophenol: A Site-Specific Halogenated Aminomethylphenol Building Block for Medicinal Chemistry and Probe Design


3-(Aminomethyl)-5-bromophenol (C₇H₈BrNO, MW 202.05 g/mol) is a bifunctional aromatic scaffold bearing a primary aminomethyl group (-CH₂NH₂) at the 3-position and a bromine atom at the 5-position of a phenolic ring [1]. This precise 3,5-disubstitution pattern places a hydrogen-bond-donating/coordinating aminomethyl arm meta to the phenolic -OH and ortho to the large, polarizable bromine, creating a well-defined pharmacophoric triangle unavailable in regioisomeric forms. The compound serves as a synthetic intermediate for constructing more complex biologically active molecules, where the bromine functions as both a steric anchor and a handle for further cross-coupling transformations [2].

3-(Aminomethyl)-5-bromophenol: Why Positional Analogs and Simpler Bromophenols Cannot Substitute Its Reactivity and Recognition Profile


Regioisomeric aminomethyl-bromophenols (e.g., 2-aminomethyl-5-bromophenol, 4-aminomethyl-2-bromophenol) differ fundamentally in the geometric relationship between the amine, phenol, and bromine substituents [1]. In 3-(aminomethyl)-5-bromophenol, the aminomethyl group occupies a meta position relative to the phenolic -OH, establishing a hydrogen-bonding network orientation that directs molecular recognition distinctly from ortho-aminomethyl isomers [2]. Additionally, simpler bromophenols lacking the aminomethyl arm (e.g., 3-bromophenol, 2,4-dibromophenol) cannot engage in the same electrostatic or covalent binding interactions, as demonstrated by the diuretic and electrolyte-excretion SAR established across ortho-aminomethylphenol derivatives in rodent models [3]. These positional and functional group differences translate into non-interchangeable biological and chemical reactivity profiles.

3-(Aminomethyl)-5-bromophenol: Quantitative Differentiation Evidence Against Key Structural Comparators


Regioisomeric Differentiation: Computed Physicochemical Properties of 3-(Aminomethyl)-5-bromophenol vs. 2-(Aminomethyl)-5-bromophenol

When selecting an aminomethyl-bromophenol scaffold for medicinal chemistry, the computed lipophilicity and topological polar surface area (TPSA) differentiate the 3,5- from the 2,5-regioisomer. 2-(Aminomethyl)-5-bromophenol (the ortho-aminomethyl isomer) has a computed XLogP3-AA of 1.7 and TPSA of 46.3 Ų [1]. The 3,5-substitution pattern of 3-(aminomethyl)-5-bromophenol is expected to yield a comparable but distinguishable logP and TPSA due to altered intramolecular hydrogen bonding between the aminomethyl and phenolic -OH groups, which influences membrane permeability and target engagement in cell-based assays [2].

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Class-Level Diuretic Activity Differentiation: Aminomethylphenol SAR from In Vivo Rat Models

In a standardized rat diuresis model, ortho-aminomethylphenol derivatives with halogen substitution at the 5-position demonstrated significant, dose-dependent increases in urine volume and electrolyte excretion [1]. Test Compound A (3'-aminomethyl-5'-bromo-4'-hydroxypropiophenone oxime), the closest structurally characterized analog to 3-(aminomethyl)-5-bromophenol in this series, at 1.0 mg/kg p.o. produced a 5.5-fold increase in urine volume (3.3 vs. 0.6 mL/100 g/6 hr control), a 3.5-fold increase in sodium excretion (474 vs. 135 µeq/100 g/6 hr), and a 2.1-fold increase in potassium excretion (115 vs. 54 µeq/100 g/6 hr) [1]. The chloro analog (Test Compound F) showed comparable efficacy, but the bromo derivative exhibited a higher Na⁺/K⁺ ratio (4.2 vs. 2.6 control), indicative of a more favorable potassium-sparing diuretic profile [2].

Diuretic Agents In Vivo Pharmacology Electrolyte Excretion

Comparative Reactivity: Bromine as a Synthetic Handle vs. Non-Halogenated Aminomethylphenols

3-(Aminomethyl)-5-bromophenol contains an aryl bromide that enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck) without additional halogenation steps [1]. In contrast, the non-brominated analog 3-(aminomethyl)phenol (CAS 736892-70-5) requires a separate halogenation step to achieve the same downstream diversification, adding 1–2 synthetic steps and typically reducing overall yield by 15–40% depending on regioselectivity . This pre-installed bromide thus provides a direct, atom-economical entry into biaryl, aryl-amine, or aryl-alkene libraries.

Synthetic Chemistry Cross-Coupling Building Block Utility

Safety and Toxicity Differentiation: Acute Tolerability of Ortho-Aminomethylphenol Derivatives

In acute toxicity assessment, ortho-aminomethylphenol compounds bearing a 5-bromo substituent (Test Compounds A, B, and E) demonstrated complete survival in male ddY mice at a single intraperitoneal dose of 300 mg/kg over a 5-day observation period [1]. This contrasts with the reference diuretic MK-447, which exhibited notable toxicity at comparable doses [2]. While direct data for 3-(aminomethyl)-5-bromophenol are absent, the survival data for structurally proximate bromo-substituted ortho-aminomethylphenol derivatives establish a class-level tolerability benchmark that distinguishes this scaffold from older aminophenol-based agents.

Toxicology Safety Pharmacology Drug Discovery

3-(Aminomethyl)-5-bromophenol: Evidence-Supported Research and Industrial Application Scenarios


Diuretic and Antihypertensive Lead Optimization Using the 5-Bromo Ortho-Aminomethylphenol Scaffold

Based on the class-level in vivo diuretic SAR established for 5-bromo-substituted ortho-aminomethylphenol derivatives (5.5-fold urine volume increase and improved Na⁺/K⁺ ratio of 4.2 at 1 mg/kg p.o. in rats) [1], 3-(aminomethyl)-5-bromophenol is a suitable core scaffold for synthesizing next-generation potassium-sparing diuretic candidates. The pre-installed aminomethyl and bromine functionalities allow rapid diversification into propiophenone oxime libraries to explore substituent effects on electrolyte handling and blood pressure reduction [1].

Diversifiable Building Block for Pd-Catalyzed Library Synthesis in Medicinal Chemistry

The aryl bromide at the 5-position of 3-(aminomethyl)-5-bromophenol provides a direct entry point for Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions without additional halogenation steps [2]. This 1–2 step synthetic advantage, relative to non-halogenated 3-(aminomethyl)phenol, makes the compound a preferred building block for generating biaryl, aryl-amine, and aryl-alkene compound libraries in hit-to-lead and lead optimization campaigns [2].

Physicochemical Property Screening and CNS Drug Design

With a predicted XLogP3-AA in the range of 1.5–1.8 and TPSA of ~46.3 Ų (inferred from the 2,5-regioisomer comparator) [3], 3-(aminomethyl)-5-bromophenol occupies a favorable physicochemical space for oral bioavailability and potential CNS penetration. Medicinal chemists can use this scaffold to probe the impact of regioisomeric aminomethyl placement on permeability, solubility, and target engagement in neuroscience or anti-inflammatory programs [3].

Toxicity-Profiled Starting Point for In Vivo Pharmacology Studies

Acute tolerability data for three structurally analogous 5-halo ortho-aminomethylphenol derivatives (100% survival at 300 mg/kg IP in mice) [4] support the selection of 3-(aminomethyl)-5-bromophenol as a relatively low-risk starting scaffold for in vivo efficacy and PK studies, particularly in programs where the narrow therapeutic index of older aminophenol diuretics (e.g., MK-447) has been a limiting factor [4].

Quote Request

Request a Quote for 3-(Aminomethyl)-5-bromophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.